molecular formula C5H10O2 B089657 3-Hydroxy-3-methyl-2-butanone CAS No. 115-22-0

3-Hydroxy-3-methyl-2-butanone

Cat. No.: B089657
CAS No.: 115-22-0
M. Wt: 102.13 g/mol
InChI Key: BNDRWEVUODOUDW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2-butanone, also known as dimethylacetylcarbinol, is an organic compound with the molecular formula C5H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is an alpha-hydroxy ketone and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Hydroxy-3-methyl-2-butanone involves the reaction of 2-methyl-3-butyn-2-ol with sulfuric acid and mercury oxide. The reaction is carried out at a temperature range of 65-75°C. The product is then extracted using ether and purified .

Another method involves the hydrogenation of methyl ethyl ketone in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of acetone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines

Major Products

Scientific Research Applications

Metabolic Studies

3-Hydroxy-3-methyl-2-butanone is a significant metabolite in the metabolism of methyl ethyl ketone (MEK). Research indicates that it can be detected in human urine following exposure to MEK, suggesting its role in metabolic pathways and potential implications for toxicological studies . Understanding its metabolism helps in assessing the health risks associated with MEK exposure.

Antimutagenic Research

In studies investigating the effects of tobacco-specific nitrosamines, this compound has been noted for its potential antimutagenic properties. It showed effectiveness in inhibiting the mutagenicity of compounds like 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) in laboratory settings. This suggests that it may have protective effects against certain carcinogens .

Cell Biology Applications

The compound is utilized in cell biology for various applications, including cell culture and biochemical assays. Its role as a metabolic intermediate makes it valuable in studying cellular processes and metabolic pathways .

Flavoring Agent

Due to its pleasant odor, this compound is used as a flavoring agent in food products. Its sweet and creamy notes make it suitable for enhancing flavors in various culinary applications.

Fragrance Industry

The compound finds application in the fragrance industry, where it is used to impart specific scents to perfumes and personal care products. Its stability and compatibility with other fragrance components make it a desirable ingredient.

Case Study 1: Toxicological Assessment of MEK

A study assessed the toxicological impact of methyl ethyl ketone and its metabolites, including this compound. The findings highlighted the importance of understanding the metabolic pathways to evaluate health risks associated with industrial exposure to MEK .

Case Study 2: Antimutagenic Effects of Betel Leaf Extract

Research demonstrated that extracts from betel leaves could suppress the mutagenic effects of NNK, with this compound being one of the metabolites involved in this protective mechanism. This study underscores the potential for using natural compounds to mitigate carcinogenic risks associated with tobacco consumption .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-2-butanone involves its interaction with various molecular targets and pathways. For example, in the presence of lithium ethoxide, it reacts with malononitrile to form 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. This reaction proceeds through a series of intermediate steps, including the formation of transition states and the rearrangement of molecular structures .

Comparison with Similar Compounds

3-Hydroxy-3-methyl-2-butanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications in different fields.

Biological Activity

3-Hydroxy-3-methyl-2-butanone (also known as acetoin or 3-hydroxy-3-methylbutan-2-one) is a ketone compound with the molecular formula C5H10O2C_5H_{10}O_2. It has been studied for its biological activity, particularly in the context of its metabolic pathways, environmental interactions, and potential applications in various fields.

  • Molecular Weight: 102.1317 g/mol
  • CAS Registry Number: 115-22-0
  • IUPAC Name: 3-Hydroxy-3-methylbutan-2-one

The compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a carbonyl group, making it an important intermediate in various biochemical processes.

Metabolic Pathways

This compound is primarily produced through the metabolism of 2-butanone. Studies have shown that it can be reduced to 2,3-butanediol, which is significant in both microbial fermentation and human metabolism. The metabolic pathways involve both oxidative and reductive processes, with implications for its role in energy production and detoxification mechanisms in organisms.

  • Oxidative Metabolism:
    • In guinea pigs, 2-butanone is metabolized to produce 3-hydroxy-2-butanone, which can further be converted into 2,3-butanediol through enzymatic reduction .
  • Enzyme Induction:
    • Exposure to 2-butanone has been shown to induce cytochrome P450 enzymes in rat liver, suggesting that this compound may also influence hepatic enzyme activity . This induction can lead to increased metabolism of xenobiotics.

Toxicological Profile

Research indicates that while this compound itself is not highly toxic, its metabolic precursors and derivatives can have varying effects on health:

Atmospheric Chemistry

The compound plays a role in atmospheric reactions involving volatile organic compounds (VOCs). Its photolytic degradation and reaction with hydroxyl (OH) radicals are critical for understanding its environmental persistence:

  • Photolysis:
    • The estimated photolysis lifetime of this compound is approximately 4–5 days under natural sunlight conditions. This indicates a moderate persistence in the atmosphere .
  • Reactivity with OH Radicals:
    • The reaction rate coefficient for this compound with OH radicals follows an Arrhenius trend, highlighting its role in atmospheric chemistry as a secondary pollutant .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Microbial Fermentation:
    • A study investigated the production of acetoin by various microbial strains during fermentation processes. The results indicated that certain bacteria could efficiently convert sugars into acetoin under anaerobic conditions .
  • Health Effects Research:
    • Research has shown that exposure to acetoin can lead to respiratory irritation in humans at high concentrations, emphasizing the need for safety assessments in occupational settings where this compound may be present .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Metabolic PathwaysReduced from 2-butanone; involved in energy production
Enzyme InductionInduces cytochrome P450 enzymes; affects metabolism of xenobiotics
Toxicological EffectsLow acute toxicity; potential hepatotoxic effects from metabolites
Environmental ImpactModerate atmospheric persistence; reacts with OH radicals
Microbial ApplicationsUsed in fermentation processes by specific bacterial strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-3-methyl-2-butanone, and what are their yields?

A common method involves the hydration of 2-methyl-3-butyn-2-ol using mercuric oxide (HgO) and sulfuric acid (H₂SO₄) in aqueous solution. This reaction proceeds with vigorous stirring at 70°C for 30 minutes, yielding 80% of the target compound after purification via distillation . Alternative routes may involve oxidation or microbial pathways, but the HgO-mediated synthesis remains a benchmark for high-purity laboratory-scale production.

Q. How can this compound be characterized analytically?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): The compound exhibits distinct peaks in 1^1H-NMR (e.g., δ 1.02 for a tert-butyl group in derivatives) .
  • Gas Chromatography (GC): Used for purity assessment, with ≥97% purity achievable via distillation .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 102 (C₅H₁₀O₂) confirm the molecular formula .

Q. What safety precautions are critical when handling this compound?

The compound has an oral LD₅₀ >5000 mg/kg in rats and dermal LD₅₀ >5000 mg/kg in rabbits, indicating low acute toxicity. However, its liquid form requires storage below 20°C to prevent dimerization, and a flash point of 45°C necessitates fire safety measures .

Advanced Research Questions

Q. How does this compound participate in atmospheric chemistry, particularly in hydroxyl radical (OH•) reactions?

Kinetic studies show the rate constant for OH• reactions follows the Arrhenius equation k=2.16×1011exp(207/T)k = 2.16 \times 10^{-11} \exp(207/T) cm³ molecule⁻¹ s⁻¹ between 220–950 K. This temperature-dependent behavior is critical for modeling its atmospheric degradation and environmental persistence .

Q. What role does this compound play in microbial metabolism during food fermentation?

In cheese ripening, it acts as a flavor precursor, correlating with acetoin and diacetyl production. Its concentration increases with adjunct microbial activity (e.g., Lactobacillus paracasei 4341), influencing flavor profiles in aged cheeses. Factor analysis of volatile compounds can distinguish its contribution from other ketones and alcohols .

Q. How can contradictions in experimental data on this compound’s stability be resolved?

Discrepancies in dimer-monomer equilibrium (observed at temperatures >15°C) require careful temperature control during storage and analysis. For instance, NMR and GC-MS data must account for thermal interconversion artifacts. Method validation using isotopically labeled analogs or low-temperature techniques (e.g., cryogenic GC) is recommended .

Q. What derivatives of this compound are used in advanced organic synthesis?

The oxime derivative (this compound oxime, CAS 7431-25-6) serves as a chelating agent in metal coordination studies. Its synthesis involves hydroxylamine acetylation under anhydrous conditions, with purity assessed via HPLC-UV .

Q. Methodological Considerations

Q. What experimental design principles apply to studying this compound in complex matrices (e.g., environmental or biological samples)?

  • Extraction: Use solid-phase microextraction (SPME) for volatile compound isolation from aqueous matrices.
  • Quantification: Internal standards (e.g., deuterated analogs) improve accuracy in GC-MS workflows.
  • Data Interpretation: Multivariate analysis (PCA or PLS-DA) can deconvolute its contribution from co-eluting compounds in metabolomic studies .

Q. How can computational chemistry predict the reactivity of this compound?

Density Functional Theory (DFT) calculations model its electronic structure and reaction pathways. For example, the hydroxyl group’s nucleophilicity and keto-enol tautomerism influence its participation in nucleophilic additions or redox reactions .

Properties

IUPAC Name

3-hydroxy-3-methylbutan-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDRWEVUODOUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870468
Record name 2-Butanone, 3-hydroxy-3-methyl-
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Molecular Weight

102.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Hydroxy-3-methyl-2-butanone
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CAS No.

115-22-0
Record name 3-Hydroxy-3-methyl-2-butanone
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Record name 3-HYDROXY-3-METHYL-2-BUTANONE
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Record name 3-hydroxy-3-ethylbutanone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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